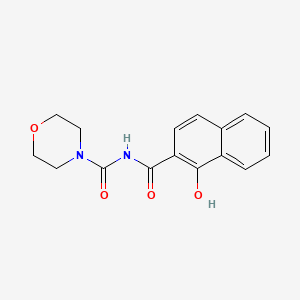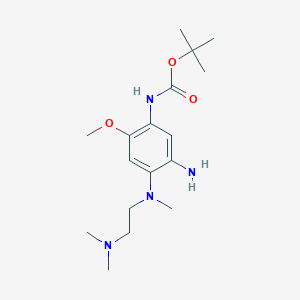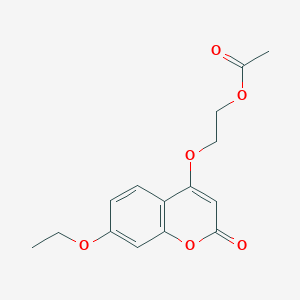
Benzyl 2,6-dichloro-3-hydroxyisonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2,6-dichloro-3-hydroxyisonicotinate is an organic compound with the molecular formula C13H9Cl2NO3 and a molecular weight of 298.12146 . This compound is characterized by the presence of a benzyl group attached to a 2,6-dichloro-3-hydroxyisonicotinate moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of Benzyl 2,6-dichloro-3-hydroxyisonicotinate typically involves the esterification of 2,6-dichloro-3-hydroxyisonicotinic acid with benzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Benzyl 2,6-dichloro-3-hydroxyisonicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while nucleophilic substitution of the chlorine atoms could introduce various functional groups.
Aplicaciones Científicas De Investigación
Benzyl 2,6-dichloro-3-hydroxyisonicotinate is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studies involving esterification and substitution reactions.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism by which Benzyl 2,6-dichloro-3-hydroxyisonicotinate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. The presence of the hydroxyl and chlorine groups suggests potential interactions with enzymes and receptors, leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Benzyl 2,6-dichloro-3-hydroxyisonicotinate can be compared with other similar compounds such as:
Benzyl nicotinate: Used as a vasodilator and rubefacient in topical preparations.
2,6-Dichloroisonicotinic acid: A precursor in the synthesis of various organic compounds.
3-Hydroxyisonicotinic acid: Known for its potential biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
185423-00-1 |
|---|---|
Fórmula molecular |
C13H9Cl2NO3 |
Peso molecular |
298.12 g/mol |
Nombre IUPAC |
benzyl 2,6-dichloro-3-hydroxypyridine-4-carboxylate |
InChI |
InChI=1S/C13H9Cl2NO3/c14-10-6-9(11(17)12(15)16-10)13(18)19-7-8-4-2-1-3-5-8/h1-6,17H,7H2 |
Clave InChI |
OLAJCVCBSFDZRF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C2=CC(=NC(=C2O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Pyridinepropanol, 2-[(acetyloxy)methyl]-5-hydroxy-](/img/structure/B11833527.png)







![2-(2-(benzyloxy)phenyl)-4H-benzo[e][1,3]oxazin-4-one](/img/structure/B11833553.png)





